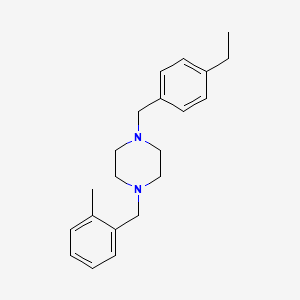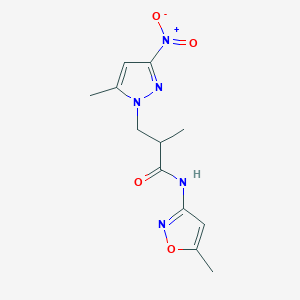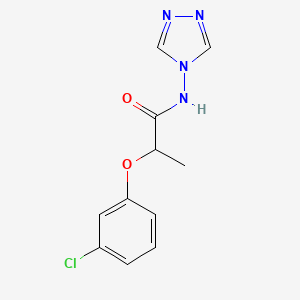![molecular formula C16H16ClN3OS B14921298 2-[(4-chlorophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B14921298.png)
2-[(4-chlorophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a dimethylphenyl hydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the core hydrazinecarbothioamide structure. This is followed by the introduction of the chlorobenzoyl and dimethylphenyl groups through various organic reactions. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable hydrazine derivative with a chlorobenzoyl chloride in the presence of a base.
Condensation Reactions: These are used to introduce the dimethylphenyl group, often involving the reaction of a hydrazinecarbothioamide with a dimethylphenyl ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBOTHIOAMIDE: Similar in structure but lacks the chlorobenzoyl group.
4-CHLOROBENZOYL HYDRAZINECARBOTHIOAMIDE: Contains the chlorobenzoyl group but lacks the dimethylphenyl moiety.
Uniqueness
The uniqueness of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components. This makes it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C16H16ClN3OS |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
1-[(4-chlorobenzoyl)amino]-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-10-4-3-5-14(11(10)2)18-16(22)20-19-15(21)12-6-8-13(17)9-7-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22) |
Clé InChI |
KMATZHMOYKMMGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921218.png)
![6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14921222.png)
![2-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14921223.png)
![N-(3-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921235.png)
![(5Z)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14921243.png)

![(2Z)-2-cyano-2-[5-(2,5-dichlorobenzyl)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B14921262.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921274.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14921282.png)

![2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)

